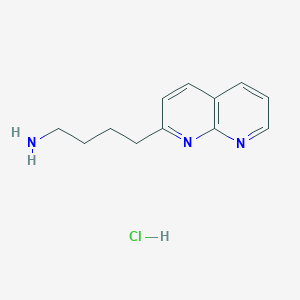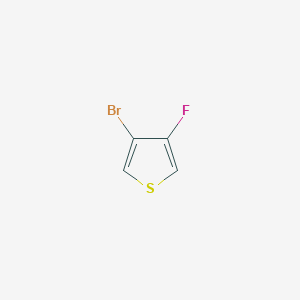
1-(2-Iodophenyl)cyclopentanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Iodophenyl)cyclopentanamine is an organic compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a cyclopentanamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Iodophenyl)cyclopentanamine typically involves the iodination of a phenyl ring followed by the introduction of a cyclopentanamine group. One common method includes the reaction of 2-iodoaniline with cyclopentanone under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Iodophenyl)cyclopentanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, forming cyclopentanamine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like sodium hydroxide, ammonia, and alkyl halides are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted cyclopentanamine derivatives, which can be further utilized in different chemical syntheses .
Wissenschaftliche Forschungsanwendungen
1-(2-Iodophenyl)cyclopentanamine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly in the context of receptor binding and enzyme inhibition.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-Iodophenyl)cyclopentanamine involves its interaction with specific molecular targets such as receptors and enzymes. The iodine atom enhances the compound’s binding affinity to these targets, facilitating its biological activity. The compound may modulate signaling pathways and biochemical processes, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-Iodophenyl)cyclopentanamine
- 1-(2-Bromophenyl)cyclopentanamine
- 1-(2-Chlorophenyl)cyclopentanamine
Uniqueness
1-(2-Iodophenyl)cyclopentanamine is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. Compared to its bromine and chlorine analogs, the iodine derivative exhibits higher reactivity and binding affinity, making it a valuable compound in various research applications .
Eigenschaften
Molekularformel |
C11H14IN |
|---|---|
Molekulargewicht |
287.14 g/mol |
IUPAC-Name |
1-(2-iodophenyl)cyclopentan-1-amine |
InChI |
InChI=1S/C11H14IN/c12-10-6-2-1-5-9(10)11(13)7-3-4-8-11/h1-2,5-6H,3-4,7-8,13H2 |
InChI-Schlüssel |
HRPGCJLSXWGYND-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)(C2=CC=CC=C2I)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




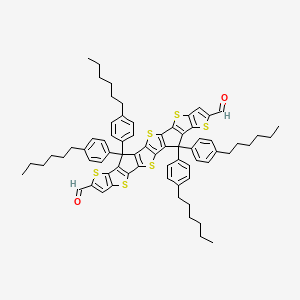
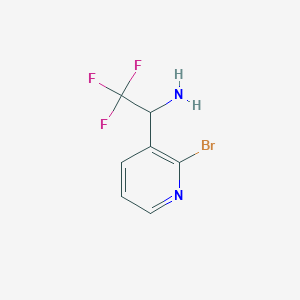
![1-(Imidazo[1,2-a]quinoxalin-1-yl)ethan-1-one](/img/structure/B13122208.png)


![2-(7-Chlorodibenzo[b,d]furan-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13122228.png)

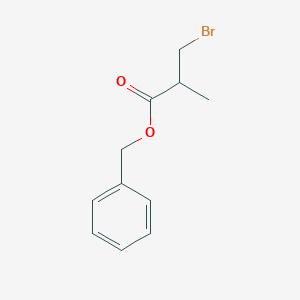

![Methyl6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate](/img/structure/B13122251.png)
